Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate
Overview
Description
“Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate” is a chemical compound with the molecular formula C10H19NO3 . It is an oil at room temperature .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3
. This code represents the molecular structure of the compound.
Physical and Chemical Properties Analysis
“this compound” is an oil at room temperature . Its molecular weight is 201.27 .
Scientific Research Applications
Synthesis and Chemical Transformations
Tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate has been implicated in several chemical synthesis and transformation processes. One study illustrates its involvement in the synthesis of azetidine and aziridine derivatives, highlighting its role in the stereoselective total synthesis of 3-amino-3-deoxy-D-altrose and its derivatives (Nativi, Reymond & Vogel, 1989). Another research mentions its use in the synthesis of tert-butylphenylthiazoles with oxadiazole linkers, emphasizing its potential in developing new orally bioavailable antibacterial compounds (Kotb et al., 2019).
Potential in Medicinal Chemistry
The compound has shown relevance in medicinal chemistry. It has been utilized in the synthesis of novel cytotoxic 3'-(tert-butyl) 3'-dephenyl analogs of paclitaxel and docetaxel, compounds known for their therapeutic implications in cancer treatment (Ali et al., 1995). Also, it has been part of the structural framework in the design and synthesis of functionalized amino acid derivatives, aiming at the development of new anticancer agents (Kumar et al., 2009).
Involvement in Antibacterial Research
Studies have highlighted the compound's involvement in the development of antibacterial agents. A research focused on synthesizing 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives demonstrated potential antibacterial activities, showcasing the compound's relevance in this domain (Song et al., 2009).
Safety and Hazards
The compound has the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P362 (Take off contaminated clothing and wash it before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .
Properties
IUPAC Name |
tert-butyl 3-ethyl-3-hydroxyazetidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-5-10(13)6-11(7-10)8(12)14-9(2,3)4/h13H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZFIDSJDFVTML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CN(C1)C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601192480 | |
Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
398489-28-6 | |
Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=398489-28-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-ethyl-3-hydroxy-1-azetidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601192480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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